(25R)-5beta-spirostan (25R)-5beta-spirostan (25R)-5beta-spirostan is a 5beta-spirostan.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1820030
InChI: InChI=1S/C27H44O2/c1-17-10-14-27(28-16-17)18(2)24-23(29-27)15-22-20-9-8-19-7-5-6-12-25(19,3)21(20)11-13-26(22,24)4/h17-24H,5-16H2,1-4H3/t17-,18+,19+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1
SMILES: CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCCC6)C)C)C)OC1
Molecular Formula: C27H44O2
Molecular Weight: 400.6 g/mol

(25R)-5beta-spirostan

CAS No.:

Cat. No.: VC1820030

Molecular Formula: C27H44O2

Molecular Weight: 400.6 g/mol

* For research use only. Not for human or veterinary use.

(25R)-5beta-spirostan -

Specification

Molecular Formula C27H44O2
Molecular Weight 400.6 g/mol
IUPAC Name (1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]
Standard InChI InChI=1S/C27H44O2/c1-17-10-14-27(28-16-17)18(2)24-23(29-27)15-22-20-9-8-19-7-5-6-12-25(19,3)21(20)11-13-26(22,24)4/h17-24H,5-16H2,1-4H3/t17-,18+,19+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1
Standard InChI Key INLFWQCRAJUDCR-TYGTVKRDSA-N
Isomeric SMILES C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CCCC6)C)C)C)OC1
SMILES CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCCC6)C)C)C)OC1
Canonical SMILES CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCCC6)C)C)C)OC1

Introduction

Chemical Identity and Structure

Nomenclature and Identification

(25R)-5beta-spirostan is registered in multiple chemical databases with several systematic names and identifiers. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane] . This complex nomenclature reflects the compound's intricate structure and stereochemistry.

The compound is also identified by the following database identifiers:

DatabaseIdentifier
PubChem CID6857520
ChEBI IDCHEBI:35535
WikidataQ27116501
InChIKeyINLFWQCRAJUDCR-TYGTVKRDSA-N

Molecular Structure and Stereochemistry

(25R)-5beta-spirostan possesses a complex polycyclic structure characteristic of steroid-derived compounds. The molecule contains a tetracyclic cyclopentanoperhydrophenanthrene nucleus (rings A, B, C, and D) fused with a tetrahydrofuran ring (E) and a tetrahydropyran ring (F) forming a spiroketal system . The "5beta" designation indicates that the A/B ring junction has a cis configuration, with the hydrogen at position 5 projecting above the plane of the steroid nucleus.

The (25R) prefix denotes a specific stereochemistry at carbon-25, with the methyl group at this position oriented in the R configuration according to the Cahn-Ingold-Prelog priority rules . This stereochemical feature is critical for the biological activity of the compound and its derivatives.

The three-dimensional structure of (25R)-5beta-spirostan reveals a relatively rigid framework with specific spatial orientations of the various functional groups. The spiroketal system, formed by the oxygen atoms at positions 22 and 26, creates a characteristic structural feature that influences the compound's chemical reactivity and biological properties .

Physical and Chemical Properties

Fundamental Physical Properties

(25R)-5beta-spirostan exhibits physical properties typical of steroidal compounds with the following specific characteristics:

PropertyValue
Molecular FormulaC27H44O2
Molecular Weight400.6 g/mol
Monoisotopic Mass400.33413
Physical StateSolid (presumed based on similar compounds)
Net Charge0

These properties have been determined through various analytical methods and are essential for the identification and characterization of the compound in complex mixtures .

Spectroscopic Characteristics

The spectroscopic profile of (25R)-5beta-spirostan provides valuable information for structural elucidation and identification. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, has been instrumental in confirming the structure of this compound .

The 13C NMR spectrum shows characteristic signals for:

  • Quaternary carbons in the steroid nucleus

  • Methine carbons at the ring junctions

  • Methylene groups in the various rings

  • Methyl groups attached to the steroid framework

  • Carbon atoms adjacent to the oxygen atoms in the spiroketal system

Detailed spectroscopic data is available in the PubChem database, which includes 13C NMR spectra with copyright information from John Wiley & Sons, Inc. .

Biological Significance and Natural Occurrence

Distribution in Plant Kingdom

(25R)-5beta-spirostan and its derivatives are predominantly found in various plant species, particularly within the Liliaceae family. Research has specifically identified related compounds in Asparagus africanus Lam., where they exist as glycosides .

The extraction and isolation of (25R)-5beta-spirostan-related compounds from plant materials typically involve:

  • Collection and preparation of plant material (commonly roots or rhizomes)

  • Extraction with appropriate solvents

  • Purification through chromatographic techniques

  • Structural elucidation using spectroscopic methods

Related Derivatives in Natural Sources

Research on Asparagus africanus has led to the isolation and characterization of several compounds derived from (25R)-5beta-spirostan, including:

  • (25R)-3beta-hydroxy-5beta-spirostan-12-one 3-O-{beta-D-glucopyranosyl-(1-->2)-[alpha-1-arabinopyranosyl-(1--> 6)]-beta-D-glucopyranoside}

  • (25R)-5beta-spirostan-3beta-ol 3-O-{beta-D-glucopyranosyl-(1-->2)-[alpha-L-arabinopyranosyl-(1--> 6)]-beta-D-glucopyranoside}

These compounds feature the basic (25R)-5beta-spirostan framework with additional functional groups (such as hydroxyl groups) and sugar moieties attached via glycosidic bonds. The presence of these sugar units significantly affects the compounds' solubility, bioavailability, and biological activity .

Related Compounds and Derivatives

Parent-Derivative Relationships

(25R)-5beta-spirostan serves as the parent hydride for several important compounds. One notable derivative is (25R)-5beta-spirostan-3beta-ol, also known as smilagenin or isosarsapogenin (CAS: 126-18-1) . This compound features a hydroxyl group at the 3-beta position of the basic (25R)-5beta-spirostan framework.

The relationship between these compounds can be understood in terms of functional group modifications to the basic spirostan skeleton:

CompoundModification from (25R)-5beta-spirostan
(25R)-5beta-spirostan-3beta-ol (Smilagenin)Addition of a 3beta-hydroxyl group
(25R)-3beta-hydroxy-5beta-spirostan-12-oneAddition of 3beta-hydroxyl and 12-keto groups

Structural Classification in Chemical Taxonomy

Within chemical classification systems, (25R)-5beta-spirostan belongs to the broader category of spirostans, which are steroidal compounds characterized by their spiroketal ring system. The ChEBI database classifies this compound as a subcategory of 5beta-spirostan, specifically with the (25R) stereochemistry .

The taxonomic classification of this compound follows a hierarchical structure:

  • Spirostans (general class)

    • 5beta-spirostans (subclass with specific A/B ring stereochemistry)

      • (25R)-5beta-spirostan (specific compound with defined stereochemistry at C-25)

This classification system is important for understanding the structural relationships among similar compounds and predicting their chemical behavior and biological activities .

Research Applications and Analytical Methods

Analytical Detection and Quantification

The identification and quantification of (25R)-5beta-spirostan in natural sources or experimental settings typically involve sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly one and two-dimensional experiments, plays a crucial role in structural elucidation .

Researchers have employed various NMR techniques for the complete assignment of carbon and proton signals in (25R)-5beta-spirostan and its derivatives. For instance, the complete 13C and 1H assignments of peracetyl spirostanosides derived from this compound have been reported in studies on Asparagus africanus extracts .

Mass spectrometry is another valuable technique for identifying (25R)-5beta-spirostan and related compounds, providing accurate mass measurements and fragmentation patterns that assist in structural confirmation.

Chemical Interconversions and Stability

Studies have investigated the interconversions between different functional groups in spirostan derivatives, particularly focusing on transformations at specific positions. For example, research on furostanol glycosides (related compounds with an opened F ring) has examined the interconversions between methoxyl and hydroxyl groups at the C-22 position .

These investigations have provided valuable insights into the chemical stability and reactivity of the spiroketal system in (25R)-5beta-spirostan and related compounds. Understanding these properties is essential for designing extraction and isolation procedures, as well as for developing analytical methods for detecting these compounds in complex matrices.

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